REACTION_CXSMILES
|
C[Mg]Cl.Cl.[O:5]1[CH2:9][CH2:8][CH2:7][CH2:6]1>O>[OH:5][C:9]([CH3:8])([CH3:9])[CH2:8][C:7]1[CH:6]=[CH:7][C:7]([CH2:8][C:9]([OH:5])=[O:5])=[CH:6][CH:6]=1
|
Name
|
carboxylic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
11
|
Quantity
|
18.26 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[Mg]Cl
|
Name
|
|
Quantity
|
82 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
120 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
450 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature
|
Type
|
WAIT
|
Details
|
left
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with ethyl acetate (3×100 ml)
|
Type
|
WASH
|
Details
|
washed with brine (3×50 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The ethyl acetate phase was dried (magnesium sulphate)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography on silica gel eluting with dichloromethane:methanol:acetic acid (99.6:0:0.4 changing to 94.6:5:0.4)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |